1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

Vue d'ensemble

Description

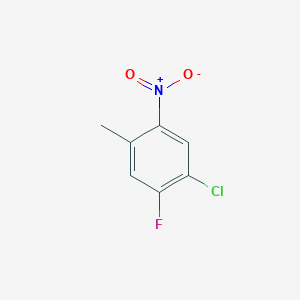

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2. It is a member of the nitrobenzene family, characterized by the presence of a nitro group (-NO2) attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene can be synthesized through a multi-step process involving nitration, halogenation, and methylation reactions. One common method involves the nitration of 2-chloro-4-fluorotoluene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration reactors equipped with cooling systems to manage the heat generated during the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide.

Major Products Formed:

Reduction: 1-Chloro-2-fluoro-4-methyl-5-aminobenzene.

Nucleophilic Substitution: 1-Fluoro-2-methyl-4-nitrobenzene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is primarily utilized as an intermediate in organic synthesis. It can undergo various chemical transformations, enabling the creation of more complex organic compounds. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methyl) groups enhances its reactivity, making it a valuable building block in synthetic chemistry.

Synthetic Routes

The synthesis typically involves:

- Nitration : The introduction of the nitro group to 2-fluoro-4-methylbenzene.

- Chloromethylation : The addition of the chloromethyl group, often using reagents like chloromethyl methyl ether under acidic conditions.

These reactions generally require strong acids (e.g., sulfuric acid) and catalysts (e.g., zinc chloride) to facilitate the processes effectively.

Pharmaceutical Applications

This compound shows potential as a precursor for developing new pharmaceuticals. Its structure allows for modifications that can target specific biological pathways or receptors.

Research indicates that derivatives of this compound exhibit:

- Antimicrobial Properties : Effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 1 to 4 µg/mL.

- Anticancer Activity : In vitro studies demonstrate cytotoxic effects on cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer), with IC50 values as low as 6.40 µg/mL.

Materials Science

In materials science, this compound is explored for its potential in developing novel materials. Its unique properties can be harnessed to create advanced polymers or coatings with specific functionalities.

Applications in Material Development

The compound's reactivity can lead to:

- Polymer Synthesis : Incorporation into polymer matrices to enhance thermal stability or chemical resistance.

- Coatings : Development of coatings with antimicrobial properties or improved adhesion characteristics.

Antibacterial Efficacy

A study utilizing the disc diffusion method demonstrated that derivatives of this compound exhibited significant zones of inhibition against multiple bacterial strains, outperforming standard antibiotics like amoxicillin in some cases.

| Bacterial Strain | Zone of Inhibition (mm) | Comparison to Control |

|---|---|---|

| Staphylococcus aureus | 15 | Higher |

| Escherichia coli | 12 | Higher |

Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects on various cancer cell lines. Modifications to the nitro group significantly impacted IC50 values, suggesting a direct correlation between structural changes and biological potency.

| Compound Variant | IC50 Value (µg/mL) | Cell Line |

|---|---|---|

| Original Compound | 6.40 | A-549 |

| Nitro Group Modified | 4.50 | MCF-7 |

Mécanisme D'action

The mechanism of action of 1-chloro-2-fluoro-4-methyl-5-nitrobenzene primarily involves its electrophilic and nucleophilic properties. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The chlorine and fluorine atoms also influence the reactivity of the compound by affecting the electron density on the benzene ring .

Comparaison Avec Des Composés Similaires

1-Chloro-2-fluoro-4-nitrobenzene: Lacks the methyl group, resulting in different reactivity and applications.

2-Chloro-4-fluoro-5-nitrobenzene: Similar structure but different substitution pattern, affecting its chemical behavior.

1-Fluoro-2-methyl-4-nitrobenzene: Lacks the chlorine atom, leading to variations in its chemical properties and uses.

Uniqueness: 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is unique due to the combination of chlorine, fluorine, methyl, and nitro groups on the benzene ring. This specific arrangement imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .

Activité Biologique

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is an aromatic compound notable for its diverse biological activities and applications in medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H5ClFNO2 |

| Molecular Weight | 189.57 g/mol |

| IUPAC Name | This compound |

| InChI Key | NIEPCJDPUXIBGR-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with various cellular components, leading to potential antimicrobial and anticancer effects. The presence of chloro and fluoro substituents enhances the compound's reactivity and binding affinity to biological targets, making it a candidate for further pharmacological studies .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its derivatives have been studied for their effectiveness in inhibiting the growth of pathogens, which is crucial in developing new antibiotics .

Anticancer Activity

The compound has also shown promise in anticancer studies. Its mechanism involves inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) upon reduction of the nitro group. This property positions it as a potential lead compound in cancer therapeutics .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .

- Cytotoxicity in Cancer Cells : Another investigation reported that the compound induced cytotoxic effects in human breast cancer cell lines, suggesting its role in cancer treatment strategies .

Environmental Impact

The compound is also recognized as an environmental pollutant, particularly in industrial waste. Its presence can lead to adverse effects such as methemoglobinemia in humans and animals, highlighting the need for careful management and regulation .

Summary of Research Findings

Propriétés

IUPAC Name |

1-chloro-2-fluoro-4-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEMBGOGKOKTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459039 | |

| Record name | 1-CHLORO-2-FLUORO-4-METHYL-5-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118664-99-6 | |

| Record name | 1-CHLORO-2-FLUORO-4-METHYL-5-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.